

Development of Enzyme Inhibitors from Isoxazole Carboxylic Acids: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of enzyme inhibitors derived from isoxazole carboxylic acids. It includes a summary of quantitative data, detailed experimental methodologies for inhibitor synthesis and evaluation, and visualizations of relevant biological pathways.

Introduction

Isoxazole carboxylic acids represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant enzymes. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, combined with a carboxylic acid functional group, provides a platform for designing potent and selective enzyme inhibitors. These compounds have been explored for their therapeutic potential in various diseases, including inflammation, cancer, and bacterial infections. This document outlines the synthesis and evaluation of isoxazole carboxylic acid derivatives as inhibitors of four key enzymes: Xanthine Oxidase, Cyclooxygenase-2 (COX-2), Bacterial Serine Acetyltransferase, and Carbonic Anhydrase.

Data Presentation: Inhibitory Activity of Isoxazole Carboxylic Acid Derivatives

The following tables summarize the in vitro inhibitory activities of various isoxazole carboxylic acid derivatives against their target enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Xanthine Oxidase Inhibitors

Compound ID	Structure	IC50 (μM)	Reference
11a	5-(3-cyanophenyl)isoxazole-3-carboxylic acid	Submicromolar	
5a-e, 11a-e	5-phenylisoxazole-3-carboxylic acid derivatives	Micromolar to Submicromolar	
3j	5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative	0.121	

Table 2: Cyclooxygenase-2 (COX-2) Inhibitors

Compound ID	Structure	IC50 (μM)	Reference
C6	Isoxazole derivative	0.55 ± 0.03	
C5	Isoxazole derivative	0.85 ± 0.04	
C3	Isoxazole derivative	0.93 ± 0.01	

Table 3: Bacterial Serine Acetyltransferase (SAT) Inhibitors

Compound ID	Structure	IC50 (µM)	Reference
7	Isoxazole derivative	14	
3-8	Isoxazole derivatives	Micromolar	

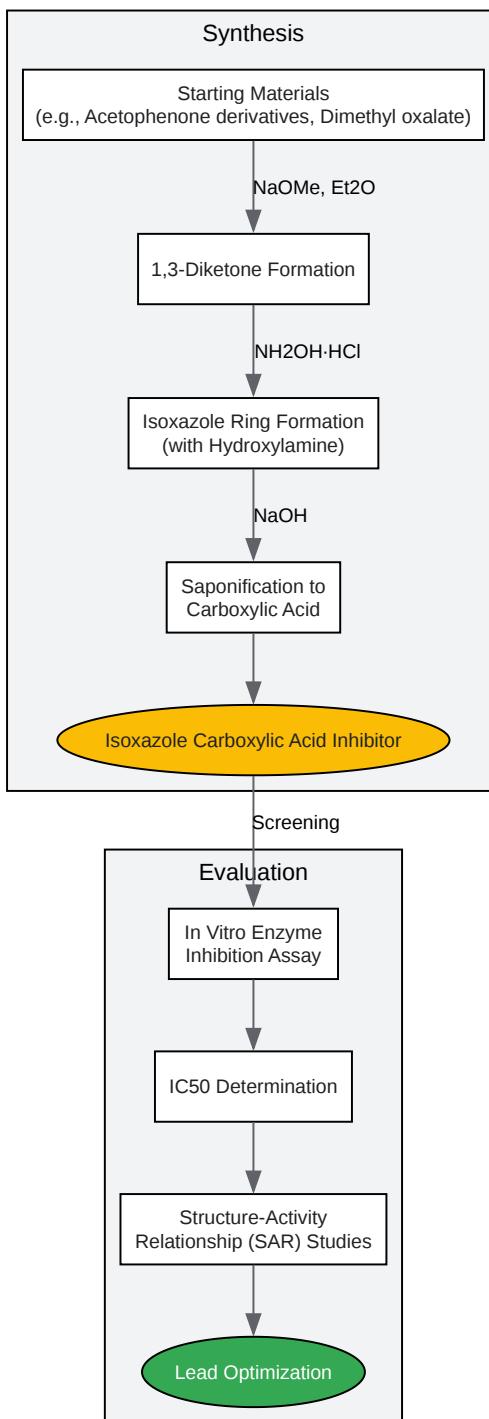
Table 4: Carbonic Anhydrase (CA) Inhibitors

Compound ID	Structure	IC50 (µM)	Reference
AC2	(E)-3-Propyl-4-(thiophen-2-ylmethylene) Isoxazol-5(4H)-one	112.3 ± 1.6	
AC3	Isoxazole derivative	228.4 ± 2.3	
AC1	Isoxazole derivative	368.2	
AC4	Isoxazole derivative	483.0	

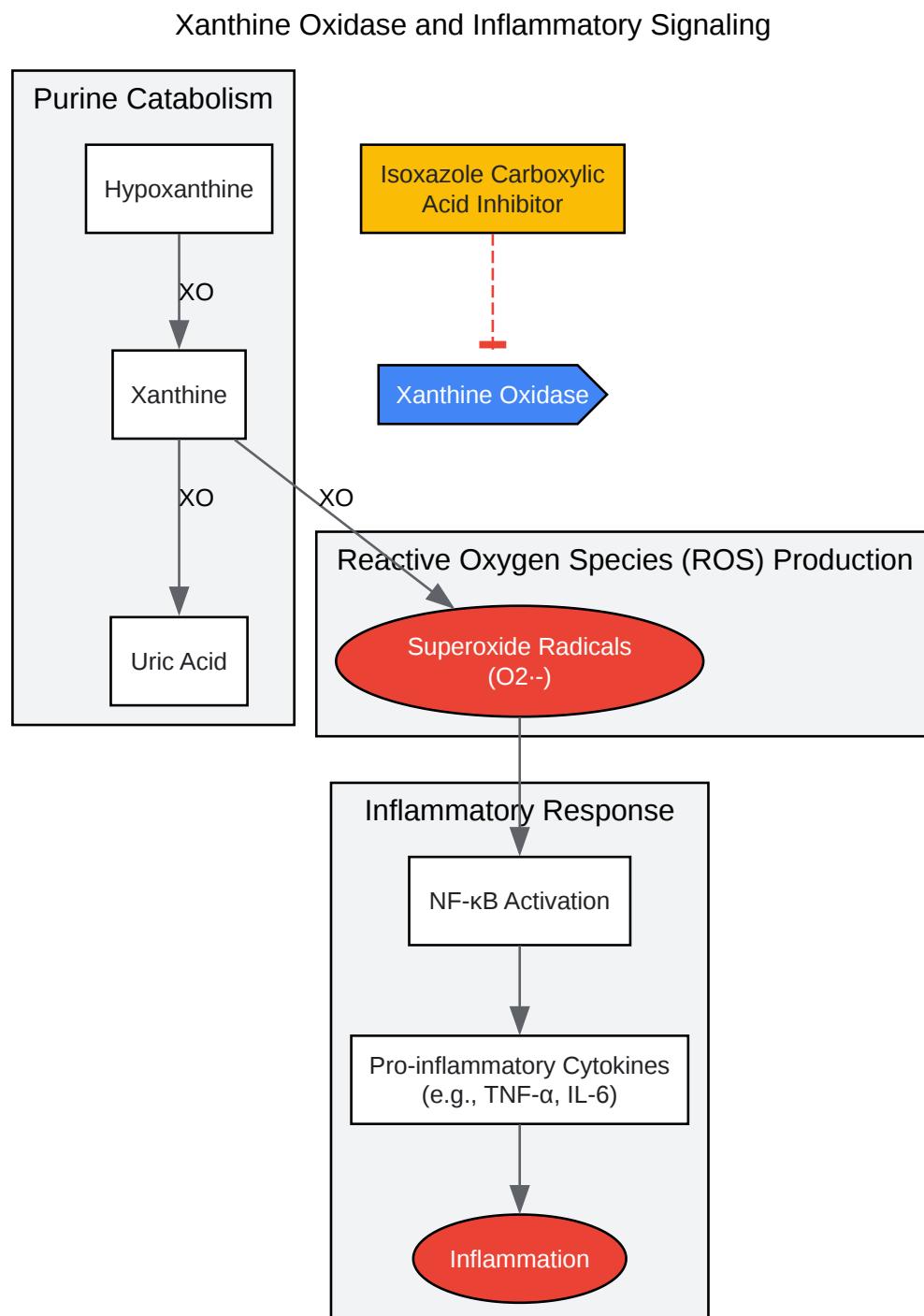
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological pathways targeted by the isoxazole carboxylic acid inhibitors and the general experimental workflows for their synthesis and evaluation.

General Workflow for Developing Isoxazole Carboxylic Acid Enzyme Inhibitors

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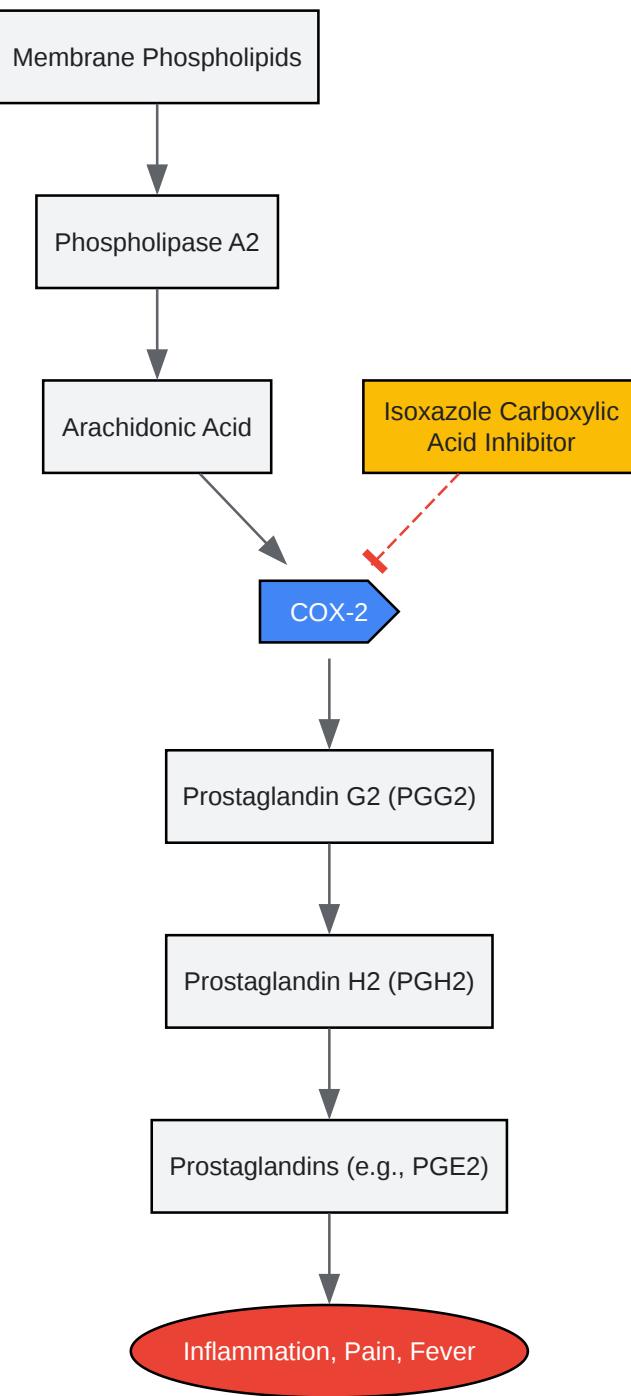
Caption: General workflow for the synthesis and evaluation of isoxazole carboxylic acid enzyme inhibitors.

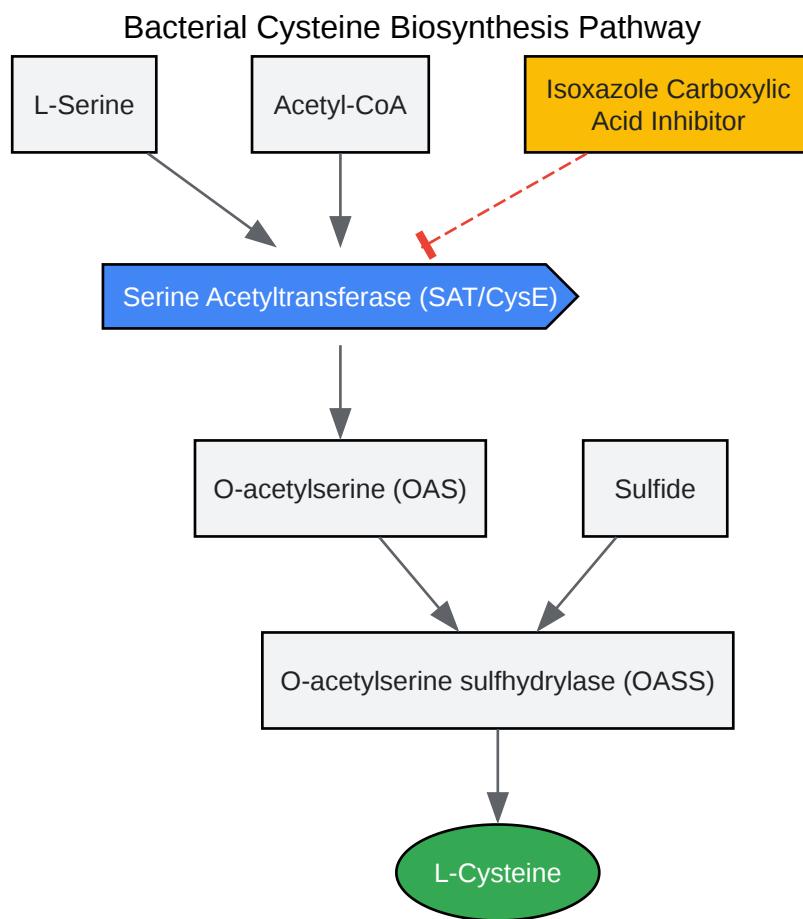


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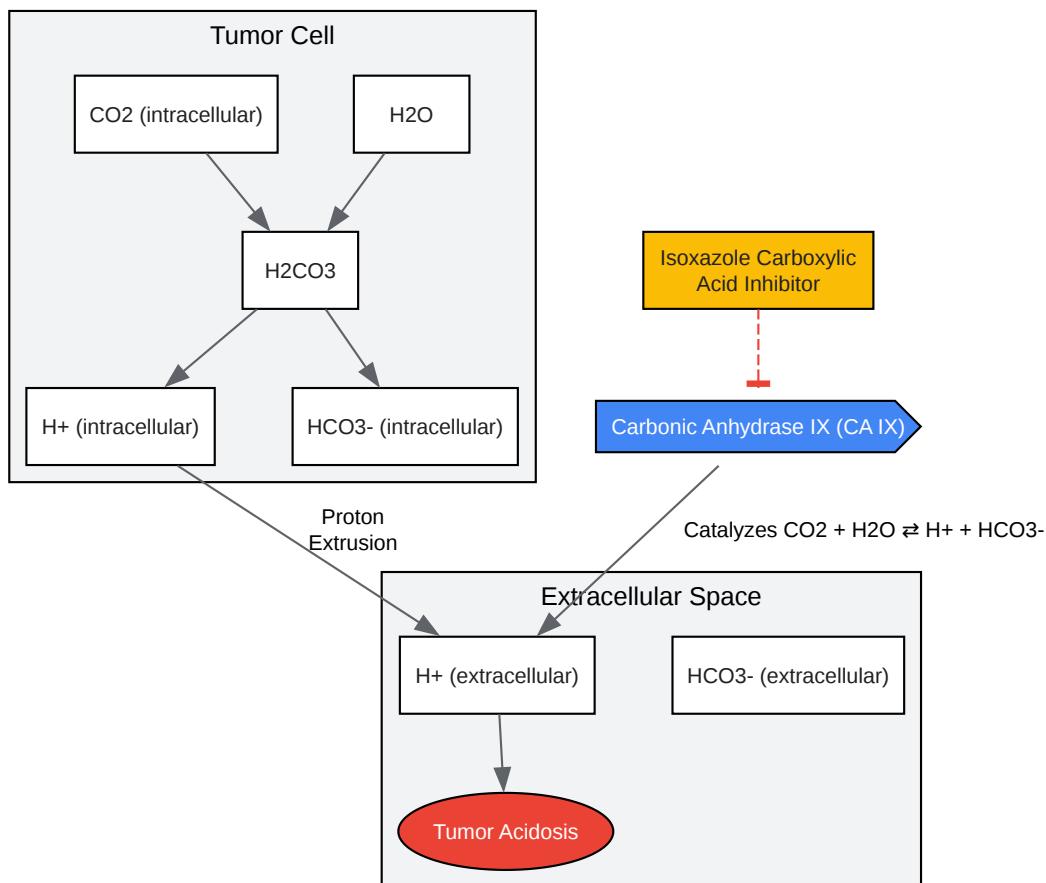
Caption: Role of Xanthine Oxidase in purine metabolism and inflammation, and the point of inhibition.

Cyclooxygenase-2 (COX-2) Inflammatory Pathway





Carbonic Anhydrase in Tumor Microenvironment pH Regulation

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